Methyl 3-cyclopropylbenzoate
Overview
Description
Methyl 3-cyclopropylbenzoate, also known as 3-cyclopropylmethyl benzoate, is an organic compound with the molecular formula C9H10O2. It is a colorless to pale yellow liquid with a slightly sweet, musty odor. It is used as a flavoring agent and fragrance ingredient in a variety of food and cosmetics products. It is also used as a solvent in the synthesis of pharmaceuticals and other chemicals.
Scientific Research Applications
Agricultural Applications
Methyl 3-cyclopropylbenzoate shows relevance in agricultural contexts. A study focused on the sustained release of Carbendazim and Tebuconazole, fungicides used in agriculture, employed solid lipid nanoparticles and polymeric nanocapsules for delivery. These carrier systems showed high association efficiency and modified release profiles of the fungicides, reducing toxicity and environmental impact (Campos et al., 2015).
Analytical Chemistry Applications
In analytical chemistry, methods to measure environmental phenols, including methyl paraben (a derivative of methyl 3-cyclopropylbenzoate), in human milk have been developed. These sensitive methods are critical for assessing human exposure to these compounds (Ye et al., 2008).
Neuroprotective Research
Research into methyl 3,4-dihydroxybenzoate, a compound related to methyl 3-cyclopropylbenzoate, indicates neuroprotective effects against oxidative damage in human neuroblastoma cells. This highlights potential applications in neuroprotective therapies (Cai et al., 2016).
Organic Chemistry and Catalysis
Studies in organic chemistry have explored the cyclopropanation of electron-deficient alkenes using compounds like ethyl diazoacetate. These reactions are critical for synthesizing various organic compounds, with implications in drug development and material science (Chirila et al., 2018).
Pharmaceutical Research
In pharmaceutical research, parabens, including methyl paraben, are studied for their anti-microbial properties and implications in drug preservation. Understanding their stability and interactions is crucial for developing safe and effective pharmaceuticals (Soni et al., 2002).
properties
IUPAC Name |
methyl 3-cyclopropylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-11(12)10-4-2-3-9(7-10)8-5-6-8/h2-4,7-8H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRWUOLENFUPHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573947 | |
Record name | Methyl 3-cyclopropylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-cyclopropylbenzoate | |
CAS RN |
148438-02-2 | |
Record name | Methyl 3-cyclopropylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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